Tripalmitolein

説明

Synthesis Analysis

Tripalmitin (PPP), a closely related triglyceride, has been extensively studied for its application in human milk fat substitutes (HMFS), highlighting its importance in nutritional science. The optimization of PPP-rich fractionation from palm stearin has been achieved using solvent fractionation techniques, such as acetone fractionation, which is crucial for the synthesis of HMFS components like 1,3-dioleoyl-2-palmitoylglycerol, a main component of HMFS in infant formulas (Son, Lee, Akoh, Kim, Kim, & Lee, 2010).

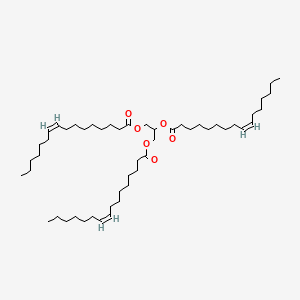

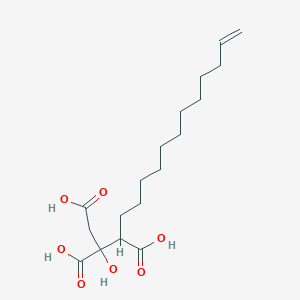

Molecular Structure Analysis

Tripalmitin's structure, consisting of three palmitic acid molecules esterified to a glycerol backbone, serves as a model for understanding tripalmitolein's configuration. Studies on tripalmitin's polymorphism via X-ray diffraction and differential scanning calorimetry (DSC) have provided insights into its α-, β′-, and β-phase crystallizations and phase transitions, which are relevant for the physical properties and functionality of related triglycerides (Kellens, Meeussen, & Reynaers, 1990).

Chemical Reactions and Properties

Enzymatic acidolysis and interesterification reactions are central to modifying tripalmitin to produce fat compositions with desired properties, such as HMFS. The incorporation of different fatty acids into tripalmitin through lipase-catalyzed reactions demonstrates the versatility of enzymatic methods in altering the chemical properties of triglycerides to obtain specific nutritional profiles (Şahin, Akoh, & Karaalı, 2005).

Physical Properties Analysis

The crystallization behavior and polymorphism of tripalmitin, as well as the physical properties of its mixtures with other triglycerides, have been studied using techniques like DSC and X-ray diffraction. These studies provide a foundation for understanding the solid-state properties of triglycerides, including tripalmitolein, which are critical for their application in food and pharmaceutical formulations (Bunjes, Westesen, & Koch, 1996).

Chemical Properties Analysis

The chemical properties of tripalmitin, especially its enzymatic modification and interaction with other fatty acids, underscore the chemical versatility of triglycerides. These modifications not only affect the fatty acid composition but also the functional properties of the resulting lipids, relevant for nutritional and industrial applications (Qin, Yang, Huang, & Wang, 2012).

科学的研究の応用

Synthesis of Human Milk Fat Substitute : Tripalmitin is a key substrate for synthesizing human milk fat substitutes (HMFS) used in infant formulas. A study by Son et al. (2010) focused on optimizing the fractionation process to increase the purity and content of tripalmitin from palm stearin.

Crystallization Properties in Fat Systems : The blending of triacylglycerols (TAGs) and diacylglycerols (DAGs) impacts the melting and crystallization properties in fat systems. Silva et al. (2014) found that different DAGs, when blended with tripalmitin, affected its crystallization behavior, which is crucial in food science research (Silva et al., 2014).

Drug Formulation Design : Tripalmitin is integral in drug delivery systems, especially in nanoparticulate lipid and polymeric systems. Metwally and Hathout (2015) used computational methods to study drug interactions with tripalmitin in solid lipid nanoparticles (SLN), highlighting its role in the pharmaceutical industry (Metwally & Hathout, 2015).

Inhibitor of α-Glucosidase Enzyme : Lopez et al. (2019) discovered that tripalmitin exhibits significant inhibition against the α-glucosidase enzyme, which has implications for diabetes treatment and management (Lopez et al., 2019).

Physicochemical and Digestion Properties : A study by Chang and Lee (2021) revealed that the positioning of palmitic acid in the tripalmitin structure affects its physicochemical properties and digestion characteristics, which is vital in understanding fat digestion and metabolism (Chang & Lee, 2021).

Studying Solid Triacylglycerols Using Neutron Powder Diffraction : Maynard-Casely et al. (2019) utilized neutron powder diffraction to study tripalmitin, contributing to the understanding of triacylglycerol polymorphism, a significant aspect in food science (Maynard-Casely et al., 2019).

Gene Therapy Applications : Büyükköroğlu et al. (2015) explored the use of tripalmitin in solid lipid nanoparticles (SLNs) for DNA delivery, a novel approach in gene therapy (Büyükköroğlu et al., 2015).

Enhancing Antitumor Activity of Paclitaxel : Leiva et al. (2017) developed tripalmitin nanoparticle formulations that significantly enhanced the antitumor activity of paclitaxel against breast and lung cancer cells (Leiva et al., 2017).

作用機序

Target of Action

Tripalmitolein, also known as Glycerol tripalmitoleate, is a type of triacylglycerol

Biochemical Pathways

Tripalmitolein, being a triacylglycerol, is likely to be involved in lipid metabolism pathways. In response to prolonged exposure of beta cells to NEFA and hyperglycaemia, fatty acids are deviated from beta-oxidation to alternative pathways, such as storage as triglycerides . .

Result of Action

It is known that sustained elevated lipid concentrations can result in impaired insulin action and secretion in vivo and in vitro . This has implications for obesity-related diabetes .

特性

IUPAC Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGWNZXOCSYJQL-BUTYCLJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021950 | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Tripalmitolein | |

CAS RN |

20246-55-3, 30773-83-2 | |

| Record name | Tripalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPALMITOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9836937KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:1(9Z)/16:1(9Z)/16:1(9Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tripalmitolein in cholesterol ester and triglyceride synthesis?

A1: Tripalmitolein, along with triolein, plays a crucial role in synthesizing cholesterol esters and triglycerides in the liver. Research has shown that mice lacking Stearoyl-CoA desaturase 1 (SCD1), an enzyme responsible for producing Tripalmitolein and triolein, exhibit significantly reduced levels of hepatic cholesterol esters and triglycerides. [] This suggests that the oleoyl-CoA and palmitoleyl-CoA generated by SCD1 are essential for these lipid synthesis pathways. Supplementing the diets of these mice with Tripalmitolein or triolein increased the levels of palmitoleic acid (16:1) and oleic acid (18:1) in the liver but did not fully restore cholesterol ester and triglyceride levels to those observed in normal mice. [] These findings highlight the importance of Tripalmitolein and triolein in maintaining lipid homeostasis.

Q2: How does Tripalmitolein affect the release rate of compounds from multivesicular liposomes?

A2: Tripalmitolein, when blended with specific "quick-release" neutral lipids like tricaprilyn or tricaproina, can modify the release rate of bioactive compounds encapsulated within multivesicular liposomes. [] The in vivo release rate of the encapsulated compound is directly proportional to the molar ratio of the quick-release neutral lipid to the Tripalmitolein within the liposome formulation. [] This approach offers a method for tailoring the release kinetics of drugs or other active ingredients delivered via liposomal carriers.

Q3: What is the molecular formula and molecular weight of Tripalmitolein?

A3: Tripalmitolein has the molecular formula C₅₁H₉₆O₆ and a molecular weight of 805.3 g/mol. It is a triglyceride composed of glycerol esterified with three molecules of palmitoleic acid.

Q4: Are there any established methods for characterizing and quantifying Tripalmitolein in complex mixtures?

A4: ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a valuable tool for identifying and quantifying Tripalmitolein, particularly in the context of vegetable oils. A novel graphical linear correlation method using ¹³C NMR has been developed, allowing for the rapid assignment of Tripalmitolein resonances even in spectrally crowded regions. [] This method, validated with olive oil and applied successfully to various other oils like avocado and macadamia nut oil, enables the comprehensive analysis of Tripalmitolein content in complex lipid mixtures. []

Q5: How is Tripalmitolein metabolized in the body?

A5: As a triglyceride, Tripalmitolein undergoes metabolism similar to other dietary triglycerides. Ingested Tripalmitolein is broken down into monoglycerides, free fatty acids (including palmitoleic acid), and glycerol in the digestive system. These components are then absorbed in the intestinal mucosa and further metabolized for energy production or incorporated into various lipid pools within the body. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![TG(16:0/16:1(9Z)/16:1(9Z))[iso3]](/img/structure/B1241272.png)

![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)

![1-(tert-butyl)-4-[({[(4-methoxyanilino)carbonyl]oxy}imino)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1241278.png)

![1-[3-(Dimethylsulfamoyl)phenyl]-3-[(5-methyl-2-furyl)methyleneamino]thiourea](/img/structure/B1241279.png)

![1-[(E)-1-(4-methoxyphenyl)propan-2-ylideneamino]-3-(4-propan-2-ylphenyl)thiourea](/img/structure/B1241280.png)

![(E)-1-(2-furyl)ethylidene-[2-methylimino-4-(2-thienyl)-4-thiazolin-3-yl]amine](/img/structure/B1241282.png)